3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with cyclopropylamine and methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Chloro-1H-pyrazol-1-yl)methylbenzoic acid
Uniqueness
3-(4-Chloro-1h-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid stands out due to its unique combination of a cyclopropyl group and a methylamino group, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H14ClN3O2 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-12-10(9(15)16,7-2-3-7)6-14-5-8(11)4-13-14/h4-5,7,12H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
OYPAWBOGHUDSFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=C(C=N1)Cl)(C2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.